molecular formula C18H28N2O2 B5214106 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5214106
M. Wt: 304.4 g/mol
InChI Key: GWMNHBMEQFMADW-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with an ethyl group, an acetamide moiety, and a piperidine ring with a propyl substituent. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid under basic conditions to form 4-ethylphenoxyacetic acid.

    Formation of the amide: The 4-ethylphenoxyacetic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1-propylpiperidine to form the desired amide, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenoxy ring.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for various biological targets.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide depends on its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(4-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure with a chlorine substituent on the phenoxy ring.

    2-(4-phenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Lacks the ethyl substituent on the phenoxy ring.

Uniqueness

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs. This subtle difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-9-16(10-13-20)19-18(21)14-22-17-7-5-15(4-2)6-8-17/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMNHBMEQFMADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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